9-CCN

Photocyanation Regioselectivity Electron Acceptor

Researchers requiring precise C-9 regiochemistry in photoredox catalysis cannot substitute 9-CCN with other cyanoarenes. This single positional isomer (phenanthrene-9-carbonitrile) delivers unique oxidation potential (1.6 V vs. SCE) and triplet-state reactivity essential for controlled electropolymerization and [3+2] cycloadditions. - **P9CP polymer properties**: 0.13 S cm⁻¹ conductivity, blue-green fluorescence, electrochromic dark green→dark yellow switch. - **Regiochemical control**: Enables C-9 adduct formation; p-DCB or 1-CN direct functionalization to wrong sites. - **Proven application**: Catalyst of choice for photocyanation and SET/exciplex-mediated cycloadditions.

Molecular Formula C36H60O4
Molecular Weight 556.9 g/mol
Cat. No. B12371739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-CCN
Molecular FormulaC36H60O4
Molecular Weight556.9 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCC(=O)O)C)C
InChIInChI=1S/C36H60O4/c1-25(2)12-11-13-26(3)30-18-19-31-29-17-16-27-24-28(20-22-35(27,4)32(29)21-23-36(30,31)5)40-34(39)15-10-8-6-7-9-14-33(37)38/h16,25-26,28-32H,6-15,17-24H2,1-5H3,(H,37,38)/t26-,28+,29+,30-,31+,32+,35+,36-/m1/s1
InChIKeyLSKNQPNXBZAGBW-ZTOACVCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-CCN Cyanoarene Photocatalyst Overview


9-Cyanophenanthrene (9-CCN, CAS 2510-55-6), also known as phenanthrene-9-carbonitrile, is a polycyclic aromatic hydrocarbon (PAH) functionalized with a single cyano group at the 9-position . This electron-withdrawing substitution on the phenanthrene core confers distinctive photophysical and electrochemical properties, establishing 9-CCN as a robust and widely utilized photoinduced electron transfer (PET) catalyst in organic chemistry [1]. It is a yellow-green powder with a melting point of 110-112 °C and a density of 1.2 g/cm³, and is a key research chemical in photoredox catalysis and materials science .

9-CCN Regiochemistry in PET Performance


The performance of cyanoarene photocatalysts is exquisitely sensitive to the position and number of cyano groups on the aromatic core. While the class is broad, each member possesses a unique combination of redox potentials and excited-state energies that dictate its applicability and efficiency. A generic substitution of 9-CCN with a seemingly similar analog like 1-cyanonaphthalene (1-CN) or p-dicyanobenzene (p-DCB) can lead to complete reaction failure, drastically lower yields, or undesirable side products. The specific regiochemistry of 9-CCN—a single cyano group at the 9-position of the phenanthrene framework—is responsible for its distinct oxidation potential, triplet-state reactivity, and ability to form selective photocycloadducts, making it non-interchangeable with other cyanoarenes in demanding synthetic sequences [1].

9-CCN Comparative Performance Evidence


Regioselective Photocyanation

9-CCN directs photocyanation of phenanthrene exclusively to the C-9 position, a regioselectivity not observed with other common cyanoarene electron acceptors. In a study comparing 9-CCN with p-dicyanobenzene (p-DCB) and 1-cyanonaphthalene (1-CN), only 9-CCN enabled the formation of 9-cyanophenanthrene as the primary product from phenanthrene [1]. This highlights a fundamental difference in the electron-transfer and radical recombination pathways. In contrast, the same study found that cyanation of naphthalene derivatives with p-DCB or 1-CN gave only 1-cyanonaphthalene compounds, demonstrating that the catalyst's core structure dictates the site of functionalization [1].

Photocyanation Regioselectivity Electron Acceptor

Electropolymerization Oxidation Potential

The oxidation onset potential of 9-CCN is a critical parameter for its electropolymerization. Electrochemical studies have measured this potential to be 1.6 V vs. SCE in a BFEE (boron trifluoride diethyl etherate) medium [1]. This value is a key quantitative benchmark for assessing its reactivity in anodic oxidation. While the oxidation potential of unsubstituted phenanthrene is >1.8 V vs. SCE under similar conditions, the electron-withdrawing cyano group in 9-CCN makes its oxidation more facile [2]. This lower potential allows for the controlled electrochemical synthesis of its corresponding conducting polymer, poly(9-cyanophenanthrene) (P9CP), which exhibits a conductivity of 0.13 S cm⁻¹ in the doped state [1].

Electropolymerization Conducting Polymers Oxidation Potential

Intramolecular [3+2] Photocycloaddition

9-CCN enables efficient intramolecular [3+2] photocycloadditions, a reaction class where subtle structural changes in the catalyst significantly alter the outcome. When 9-CCN is linked to an arylcyclopropane moiety, it facilitates the formation of [3+2] photocycloadducts (endo- and exo-7a,b) via a singlet exciplex and single electron transfer (SET) pathway [1]. This reactivity is distinct from 9-cyanoanthracene (9-CA), which, under similar conditions, predominantly yields [4+2] or [4+4] adducts due to differences in the geometry and energy of its excited state complexes with alkenes [2]. The specific phenanthrene framework of 9-CCN is thus essential for achieving [3+2] cycloaddition, providing a pathway to unique polycyclic scaffolds.

[3+2] Photocycloaddition Exciplex Intramolecular SET

9-CCN Application Scenarios


Photocyanation for 9-Substituted Phenanthrenes

This scenario is ideal for chemists requiring 9-cyanophenanthrene or other 9-substituted phenanthrene derivatives as synthetic intermediates. As demonstrated by the comparative photocyanation study [1], 9-CCN is the catalyst of choice for this specific transformation. Procurement of 9-CCN ensures the necessary regioselectivity, while alternative cyanoarenes (e.g., p-DCB, 1-CN) will direct functionalization to different sites on the arene, failing to produce the target C-9 adduct [1]. This application leverages 9-CCN's unique ability to act as an electron acceptor that guides the regiochemistry of the overall transformation.

P9CP Electropolymerization for Optoelectronics

Researchers developing materials for organic light-emitting diodes (OLEDs) or electrochromic devices should prioritize 9-CCN monomer for the fabrication of its polymer, P9CP. The oxidation onset potential of 1.6 V vs. SCE is a critical parameter for controlled electropolymerization [1]. Using 9-CCN yields P9CP films with a measured conductivity of 0.13 S cm⁻¹, blue-green fluorescence under 365 nm UV light, and a distinct electrochromic switch from dark green to dark yellow [1]. These properties are unique to the polymer derived from 9-CCN; monomers with different oxidation potentials or polymerization mechanisms will not produce the same material characteristics.

[3+2] Photocycloaddition for Polycyclic Scaffolds

When a synthetic route targets a polycyclic framework that can only be built via a [3+2] cycloaddition pathway, 9-CCN is a mandatory reagent. Its ability to form [3+2] adducts through an intramolecular SET/exciplex mechanism is well-documented [1]. This scenario is not served by other common cyanoarenes like 9-cyanoanthracene, which are known to follow [4+2] or [4+4] pathways. Procuring 9-CCN is therefore a critical decision point for accessing this specific chemical space, avoiding wasted effort and resources on a failed or off-target reaction.

Technical Documentation Hub

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